![molecular formula C23H14BrN3 B1245831 2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1245831.png)
2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The LOR-220 is a high-resolution Optical Time-Domain Reflectometer (OTDR) developed by Luciol Instruments. It is part of the LOR-200 family and is designed for short-range fiber testing in various applications, including aviation, automotive, and other industries. The LOR-220 is known for its industry-leading resolution and short dead zones, making it an ideal tool for precise fault location and fiber monitoring .
Preparation Methods
The LOR-220 is based on Luciol’s novel scanning photon-counting technology, which is protected by US patent #7,593,098 . The device is integrated into a Windows-based PC platform with a touchscreen interface, making it user-friendly and portable. The LOR-220 is available in single-mode, multimode, and dual SMF/MMF versions, with a wide range of wavelength options from 400 to 1650 nm .
Chemical Reactions Analysis
As the LOR-220 is not a chemical compound, it does not undergo chemical reactions. Instead, it utilizes optical pulses to measure loss and reflectance in fiber assemblies. The device’s high dynamic range and short optical pulse width (1 ns) allow it to distinguish events with 10 cm separation and have a 40 cm attenuation dead zone .
Scientific Research Applications
The LOR-220 has a wide range of applications in scientific research and industry. It is used for:
Fiber Assembly Testing: Characterizing the original assembly, monitoring possible evolution for preventive maintenance, and troubleshooting in case of faults
Aviation and Automotive: Testing short-range fiber assemblies in airplanes and vehicles
Telecommunications: Measuring insertion loss and optical return loss for various types of connectors
Fiber Manufacturing and Verification: Ensuring the quality and performance of fiber optic components
Mechanism of Action
The LOR-220 operates by sending optical pulses through a fiber and measuring the backscattered light. The device’s high-resolution photon-counting technology allows it to detect weak reflections and attenuations immediately after larger reflections or optical splitters . This capability makes it highly effective for precise fault location and fiber monitoring.
Comparison with Similar Compounds
The LOR-220 is unique in its high resolution and short dead zones, which set it apart from other OTDRs. Similar devices include other members of the LOR-200 family, such as the LOR-200 and LOR-210, which also utilize scanning photon-counting technology but may have different specifications and applications .
Properties
Molecular Formula |
C23H14BrN3 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C23H14BrN3/c24-13-9-10-20-18(11-13)19(12-25-20)23-26-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22(21)27-23/h1-12,25H,(H,26,27) |
InChI Key |
XFVVNPCUAYGFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CNC6=C5C=C(C=C6)Br |
Synonyms |
2-(5-bromo-1H-indol-3-yl)-1H-phenanthro(9,10-d)imidazole ML220 cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(6R,7R)-3-[(E)-3-(4-aminopyrimidin-1-ium-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1245748.png)

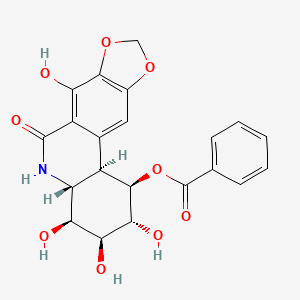


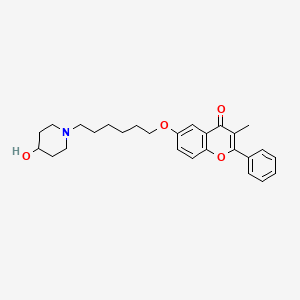
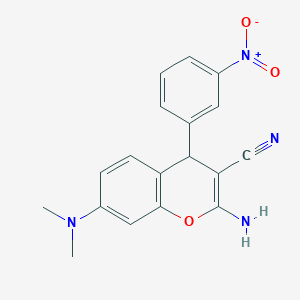
![methyl (7E)-7-[(2S)-2-octyl-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1245760.png)
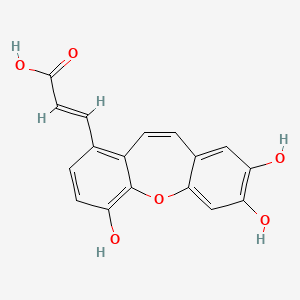

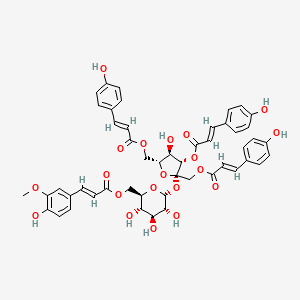

![(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol](/img/structure/B1245769.png)
![2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine](/img/structure/B1245771.png)
